molecular formula C9H13ClN2O3 B2537543 (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride CAS No. 1246370-78-4

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride

Cat. No.: B2537543
CAS No.: 1246370-78-4
M. Wt: 232.66
InChI Key: UNHOHVHNGUNDRU-RGMNGODLSA-N
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Description

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a propanamide group, making it a versatile molecule in biochemical and pharmaceutical studies.

Mechanism of Action

Target of Action

Similar compounds such as 3,4-dihydroxy-l-phenylalanine, also known as l-dopa, are known to target dopamine receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

Compounds with similar structures, such as l-dopa, are known to be precursors to dopamine . They are converted into dopamine in the brain, thereby increasing the levels of this neurotransmitter and influencing neuronal activity.

Biochemical Pathways

Similar compounds like l-dopa are involved in the synthesis of catecholamines, which include neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation, reward processing, and the fight-or-flight response.

Pharmacokinetics

Similar compounds like l-dopa are known to cross the blood-brain barrier, which is crucial for their action in the central nervous system .

Result of Action

Compounds with similar structures, such as l-dopa, are known to increase the levels of dopamine in the brain . This can have various effects, depending on the specific dopamine pathways that are activated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with L-alanine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: The amine is then subjected to amidation with an appropriate acyl chloride to form the final product, (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.

    Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.

    3,4-Dihydroxyphenethylamine (Dopamine): A neurotransmitter involved in various physiological processes.

    3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.

Uniqueness

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. Its versatility makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOHVHNGUNDRU-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246370-78-4
Record name (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride
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